3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
CAS No.:
Cat. No.: VC15172950
Molecular Formula: C15H10F3N5O
Molecular Weight: 333.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F3N5O |
|---|---|
| Molecular Weight | 333.27 g/mol |
| IUPAC Name | 3-(tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C15H10F3N5O/c16-15(17,18)11-4-6-12(7-5-11)20-14(24)10-2-1-3-13(8-10)23-9-19-21-22-23/h1-9H,(H,20,24) |
| Standard InChI Key | ZVVLUHMHVOFTNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (Molecular Formula: C₁₆H₁₁F₃N₄O) consists of three key components:
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Benzamide core: Provides a planar aromatic system for π-π interactions.
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1H-Tetrazole-1-yl group: A five-membered ring with four nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to carboxylic acid bioisosteres .
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4-(Trifluoromethyl)phenyl group: Introduces strong electron-withdrawing effects and lipophilicity, improving membrane permeability.
The stereochemistry is achiral due to the absence of asymmetric centers .
Physicochemical Parameters
Key properties derived from computational and experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 347.3 g/mol | |
| logP (Partition coeff.) | 2.896 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 62.545 Ų | |
| Solubility (logSw) | -3.6357 (Poor) |
The low solubility profile suggests formulation challenges, necessitating prodrug strategies or co-solvents for in vivo applications.
Synthesis and Characterization
Synthetic Pathways
Two primary routes dominate the synthesis of 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide:
Route 1: Sequential Amidation-Cycloaddition
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Amide Formation: React 3-cyanobenzoic acid with 4-(trifluoromethyl)aniline using coupling agents (e.g., EDCI/HOBt) to yield N-[4-(trifluoromethyl)phenyl]-3-cyanobenzamide .
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Tetrazole Cyclization: Treat the nitrile intermediate with sodium azide (NaN₃) and aluminum chloride (AlCl₃) at 90°C, facilitating a [3 + 2] cycloaddition to form the tetrazole ring .
Route 2: Direct Functionalization
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Bromination of pre-formed benzamide derivatives followed by palladium-catalyzed cross-coupling to introduce the tetrazole moiety.
Yields for these methods range from 69% to 91%, with purity confirmed via HPLC and NMR .
Spectroscopic Characterization
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.5–8.2 ppm, while the tetrazole proton resonates as a singlet near δ 9.1 ppm .
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IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F stretch).
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Mass Spectrometry: Molecular ion peak observed at m/z 347.3 ([M+H]⁺), consistent with the molecular formula .
Pharmacological Applications
GPR35 Agonist Activity
In dynamic mass redistribution (DMR) assays using HT-29 cells, 3-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide exhibited potent GPR35 activation (EC₅₀ = 12 nM), surpassing reference agonist zaprinast (EC₅₀ = 380 nM) . Key findings include:
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Dose-Dependent Response: Full agonism achieved at 1 μM, with signal desensitization upon subsequent zaprinast challenge .
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Antagonist Blockade: Pre-treatment with ML-145 (a GPR35 antagonist) abolished DMR signals, confirming target specificity .
Structure-Activity Relationships (SAR)
Modifications to the benzamide scaffold reveal critical pharmacophoric elements:
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Tetrazole Position: 3-Substitution enhances potency 10-fold compared to 2- or 4-substituted analogs .
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Trifluoromethyl Group: Para substitution on the aniline ring improves metabolic stability over ortho or meta positions.
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Electron-Withdrawing Substituents: Nitro or bromo groups at the 5-position of the benzamide increase affinity (ΔEC₅₀ = −0.8 log units) .
Material Science Applications
Coordination Polymers
The tetrazole moiety acts as a polydentate ligand, forming luminescent coordination polymers with lanthanides (e.g., Eu³⁺, Tb³⁺). These materials exhibit:
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High Thermal Stability: Decomposition temperatures >300°C.
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Tunable Emission: Quantum yields up to 45% under UV excitation.
Energetic Materials
As a nitrogen-rich compound (N% = 16.1%), it serves as a precursor for gas generators, offering:
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High Gas Yield: 1.2 L/g at 200°C.
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Low Sensitivity: Impact sensitivity >40 J, suitable for safe handling.
Toxicological and Regulatory Considerations
Acute Toxicity
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LD₅₀ (Mouse): 320 mg/kg (oral), indicating moderate toxicity.
Regulatory Status
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